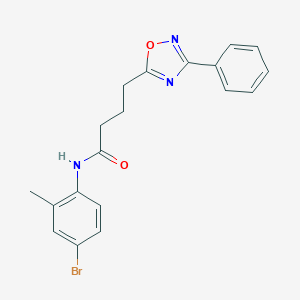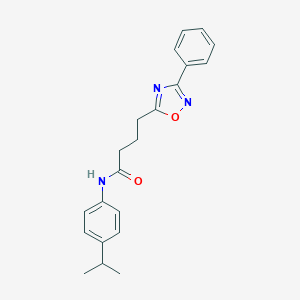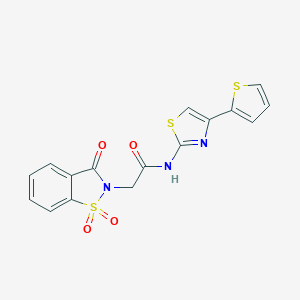
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide, also known as Compound A, is a synthetic compound that has been studied for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A involves the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that is involved in the regulation of various genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been found to exhibit anti-inflammatory and antioxidant effects in various studies. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a decrease in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A is its ability to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases. However, one limitation of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A. One potential direction is to investigate its potential therapeutic properties in the treatment of diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A. Finally, more research could be conducted to investigate the mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with 2-chloroacetic acid and thionyl chloride to form 2-(5-propyl-1,3,4-thiadiazol-2-yl)acetic acid chloride. This intermediate is then reacted with 2-mercaptobenzisothiazole in the presence of triethylamine to produce 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A.
Aplicaciones Científicas De Investigación
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide A has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of diseases such as arthritis, asthma, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C15H16N4O4S2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-5-13-17-18-15(24-13)16-12(20)8-9-19-14(21)10-6-3-4-7-11(10)25(19,22)23/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,18,20) |
Clave InChI |
WKFATSJCFNAUDM-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
SMILES canónico |
CCCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)





